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Compound of Interest

Compound Name: Imiglitazar

Cat. No.: B1671757 Get Quote

Executive Summary: Imiglitazar (TAK-559) is a potent dual agonist of peroxisome proliferator-

activated receptor alpha (PPARα) and gamma (PPARγ). Preclinical investigations have

demonstrated its efficacy in modulating lipid profiles, improving insulin sensitivity, and exerting

anti-inflammatory effects on the vasculature. This document provides a comprehensive

overview of the available preclinical data on Imiglitazar, including its in vitro and in vivo

pharmacology. Due to the discontinuation of its clinical development, publicly available

information on its full preclinical pharmacokinetics and toxicology profile is limited. This guide

compiles the accessible data to inform researchers and scientists in the field of metabolic drug

discovery.

Mechanism of Action
Imiglitazar is an oxyiminoalkanoic acid derivative that functions as a dual agonist for human

PPARα and PPARγ1.[1] Its mechanism involves direct binding to these nuclear receptors,

leading to the recruitment of coactivators, such as steroid receptor coactivator-1 (SRC-1), and

the dissociation of corepressors like the nuclear receptor corepressor (NCoR).[1] This action

modulates the transcription of target genes involved in glucose and lipid metabolism.

Signaling Pathway
The activation of PPARα and PPARγ by Imiglitazar initiates a cascade of events that regulate

gene expression. The simplified signaling pathway is illustrated below.
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Figure 1: Imiglitazar Signaling Pathway.

In Vitro Pharmacology
Quantitative Data

Parameter Species Receptor Value Reference

EC50 Human PPARα 67 nM [1]

EC50 Human PPARγ1 31 nM [1]

Maximal

Activation (vs.

Rosiglitazone)

Human PPARγ1 ~68% [1]

MCP-1 Secretion

Inhibition

Human

(Endothelial

Cells)

- 36% at 10 µM

Experimental Protocols
PPAR Transactivation Assay:
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Cell Line: Not specified, but likely a mammalian cell line suitable for transfection (e.g.,

HEK293, COS-1).

Plasmids: Co-transfection with an expression vector for the human PPAR subtype (hPPARα

or hPPARγ1) and a reporter plasmid containing a PPAR response element (PPRE) linked to

a luciferase gene.

Treatment: Cells were incubated with varying concentrations of Imiglitazar.

Endpoint: Luciferase activity was measured as an indicator of receptor activation. EC50

values were calculated from the dose-response curves.

Coactivator Recruitment/Corepressor Dissociation Assay:

Methodology: A mammalian two-hybrid assay system was likely employed.

Constructs: Cells were co-transfected with a plasmid encoding the PPAR ligand-binding

domain fused to a DNA-binding domain (e.g., GAL4) and another plasmid encoding a

coactivator (SRC-1) or corepressor (NCoR) fused to a transcriptional activation domain (e.g.,

VP16). A reporter plasmid with the corresponding upstream activating sequence (e.g., UAS)

driving luciferase expression was also included.

Treatment: Transfected cells were treated with Imiglitazar.

Endpoint: An increase in luciferase activity indicated recruitment of the coactivator, while a

decrease indicated dissociation of the corepressor.

Monocyte Chemoattractant Protein-1 (MCP-1) Secretion Assay:

Cell Line: Human umbilical vein endothelial cells (HUVECs) or a similar endothelial cell line.

Stimulation: Cells were stimulated with an inflammatory agent such as TNF-α or IL-1β to

induce MCP-1 secretion.

Treatment: Cells were co-incubated with the inflammatory stimulus and Imiglitazar (10 µM).

Endpoint: The concentration of MCP-1 in the cell culture supernatant was measured, likely

by ELISA.
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In Vivo Pharmacology
Quantitative Data
Prediabetic Rhesus Monkey Model:

Parameter
Dose
(mg/kg/day)

Duration Result Reference

HDL Cholesterol 3.0 12 weeks
Significant

elevation

Plasma

Triglycerides
3.0 12 weeks Decrease

Apolipoprotein B-

100
3.0 12 weeks Decrease

Apolipoprotein A-

I
3.0 12 weeks Increase

Insulin

Resistance
3.0 12 weeks

Significant

correction

Liver Function

Parameters
3.0 12 weeks

No adverse

effects observed

Hypercholesterolemic Rabbit Model:

Parameter Treatment Result Reference

Intimal Thickening

(after balloon

catheterization)

Imiglitazar
51% reduction vs.

control

Macrophage Number

in Intima
Imiglitazar

66% reduction vs.

control

Smooth Muscle Cell

Number in Intima
Imiglitazar

51% reduction vs.

control
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Experimental Protocols
Prediabetic Rhesus Monkey Study:

Animal Model: Five adult male obese prediabetic rhesus monkeys.

Treatment Regimen: Animals received vehicle and then Imiglitazar at doses of 0.3, 1.0, and

3.0 mg/kg/day for a total of 12 weeks.

Parameters Measured: Body weight, fasting plasma glucose, total plasma cholesterol, VLDL-

triglyceride, LDL cholesterol, HDL cholesterol (including particle size analysis),

apolipoproteins, and insulin sensitivity.

Method of Insulin Sensitivity Assessment: Not specified, but likely a hyperinsulinemic-

euglycemic clamp or a surrogate index.

Hypercholesterolemic Rabbit Study:

Animal Model: Hypercholesterolemic rabbits.

Intervention: Balloon catheterization of an artery to induce vascular injury and intimal

hyperplasia.

Treatment: Animals were treated with Imiglitazar.

Endpoint: Histological analysis of the injured artery to measure intimal thickness and quantify

the number of macrophages and smooth muscle cells within the neointima.

Experimental Workflow
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Figure 2: In Vivo Experimental Workflows.

Pharmacokinetics, Safety Pharmacology, and
Toxicology
Detailed preclinical data regarding the absorption, distribution, metabolism, and excretion

(ADME), as well as the safety pharmacology and toxicology of Imiglitazar, are not extensively

available in the public domain. The clinical development of Imiglitazar was discontinued during

Phase III trials due to a "hepatic safety signal". This suggests that preclinical toxicology studies

would have been conducted, but the specific findings have not been widely published. For

context, PPAR agonists as a class have been associated with certain adverse effects in

preclinical models, which may include effects on the liver, heart, and adipose tissue.

Conclusion
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Imiglitazar is a potent dual PPARα/γ agonist with demonstrated preclinical efficacy in

improving dyslipidemia and insulin resistance in relevant animal models. Its mechanism of

action involves the modulation of gene expression downstream of PPAR activation. While in

vitro and in vivo efficacy data are available, a comprehensive preclinical ADME and safety

profile is not publicly accessible. The reported hepatic safety signal that led to the termination

of its clinical development underscores the importance of thorough toxicological evaluation for

this class of compounds. The data presented in this guide can serve as a valuable reference

for researchers engaged in the discovery and development of novel modulators of metabolic

pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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